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An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-methylcinnamic acid

Introduction
In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel chemical entities is a cornerstone of progress. 3-Fluoro-4-
methylcinnamic acid, a substituted aromatic carboxylic acid, represents a class of

compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically

linked to its three-dimensional structure and electronic properties. Therefore, a comprehensive

understanding of its molecular architecture is paramount.

This technical guide provides an in-depth analysis of the spectroscopic data of 3-Fluoro-4-
methylcinnamic acid. We will delve into the core techniques of Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and

Mass Spectrometry (MS). The narrative is designed for researchers, scientists, and drug

development professionals, moving beyond a mere presentation of data to explain the causality

behind experimental choices and the logic of spectral interpretation. Each section includes

detailed, field-proven protocols that are designed to be self-validating, ensuring reproducibility

and reliability in your own laboratory settings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the

carbon-hydrogen framework of an organic molecule.[1] For a fluorinated compound such as 3-
Fluoro-4-methylcinnamic acid, the inclusion of ¹⁹F NMR provides an additional layer of

structural confirmation with exceptional sensitivity and a wide chemical shift range.[2]

Experimental Protocol: NMR Spectroscopy
The following protocol outlines the acquisition of high-resolution NMR spectra. The choice of a

deuterated polar aprotic solvent like DMSO-d₆ is deliberate; it readily dissolves the carboxylic

acid and its residual proton and carbon signals are well-documented, preventing spectral

overlap with key analyte signals.[3][4]

Methodology:

Sample Preparation: Accurately weigh 15-20 mg of 3-Fluoro-4-methylcinnamic acid and

dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Solubilization: Ensure complete dissolution by vortexing the sample. If necessary, gentle

sonication can be applied for a short duration.

Transfer: Transfer the clear solution into a 5 mm NMR tube.

Instrumentation: The analysis is performed on a 500 MHz NMR spectrometer.

Tuning and Shimming: The probe is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F

nuclei. The magnetic field is shimmed on the deuterium lock signal of the solvent to achieve

optimal homogeneity and spectral resolution.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used with a 30° pulse angle. Sixteen scans

are acquired with a relaxation delay of 2 seconds.
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¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is utilized to provide a

spectrum of singlets for each unique carbon. A sufficient number of scans (typically 1024

or more) are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation

delay of 5 seconds.

¹⁹F NMR: A one-pulse sequence, without proton decoupling, is initially run to observe H-F

couplings. A proton-decoupled spectrum can also be acquired for simplicity.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced internally to the

residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5] For ¹⁹F

NMR, an external reference like CFCl₃ (δ 0 ppm) is typically used, though modern

spectrometers can reference it internally.

Workflow for NMR Spectroscopic Analysis
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Data: Interpretation and Rationale
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The proton NMR spectrum provides the initial, high-sensitivity view of the molecule's structure.

The trans-configuration of the vinylic protons is readily confirmed by their large coupling

constant (~16 Hz).[6] Substituent effects from the fluorine and methyl groups on the aromatic

ring lead to a predictable splitting pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Fluoro-4-methylcinnamic acid in

DMSO-d₆

Proton Assignment
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

-COOH ~12.5 Broad Singlet -

H-β (vinylic) ~7.60 Doublet Jα,β ≈ 16.0

H-2 (aromatic) ~7.75 Doublet JH2,F3 ≈ 11.0

H-6 (aromatic) ~7.55 Doublet JH6,H5 ≈ 8.0

H-5 (aromatic) ~7.35 Doublet JH5,H6 ≈ 8.0

H-α (vinylic) ~6.55 Doublet Jα,β ≈ 16.0

-CH₃ ~2.30 Singlet -

-COOH (Carboxylic Acid): This proton is acidic and labile, typically appearing as a broad

singlet far downfield due to deshielding and hydrogen bonding with the DMSO solvent.

Vinylic Protons (H-α, H-β): The large coupling constant of ~16.0 Hz is the definitive signature

of a trans double bond. H-β is further downfield than H-α due to its proximity to the

deshielding aromatic ring.

Aromatic Protons (H-2, H-5, H-6): The substitution pattern dictates the observed splitting. H-

2 is ortho to the fluorine atom, resulting in a large doublet splitting (JH,F). H-6 is ortho to the

methyl group and meta to the fluorine, appearing as a doublet due to coupling with H-5. H-5

is ortho to H-6 and meta to the fluorine, also presenting as a doublet.

-CH₃ (Methyl Group): The methyl protons appear as a sharp singlet around 2.30 ppm, a

typical region for methyl groups attached to an aromatic ring.
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¹³C NMR Data: Elucidating the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most significant

feature in this specific molecule is the splitting of carbon signals due to coupling with the ¹⁹F

nucleus (JC,F). This effect is strongest for the carbon directly bonded to fluorine (¹JC,F) and

decreases with the number of bonds separating the nuclei (²JC,F, ³JC,F etc.), providing

invaluable connectivity information.[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Fluoro-4-methylcinnamic acid in

DMSO-d₆

Carbon
Assignment

Predicted Chemical
Shift (δ) ppm

Multiplicity (due to
C-F coupling)

Coupling Constant
(J) Hz

C=O (carbonyl) ~167.5 Singlet -

C-β (vinylic) ~143.0 Singlet -

C-3 (aromatic) ~161.0 Doublet ¹JC,F ≈ 245

C-4 (aromatic) ~129.5 Doublet ²JC,F ≈ 15

C-1 (aromatic) ~131.0 Doublet ³JC,F ≈ 3

C-5 (aromatic) ~130.5 Singlet -

C-2 (aromatic) ~116.0 Doublet ²JC,F ≈ 22

C-6 (aromatic) ~125.0 Doublet ³JC,F ≈ 5

C-α (vinylic) ~120.0 Singlet -

-CH₃ ~20.5 Singlet -

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield.

Fluorine-Coupled Carbons: The C-3 carbon, directly attached to fluorine, will show a very

large splitting constant (~245 Hz). The adjacent carbons, C-2 and C-4, will exhibit smaller

two-bond couplings, while C-1 and C-6 will show even smaller three-bond couplings. This

pattern definitively confirms the position of the fluorine atom.
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Vinylic and Aromatic Carbons: The chemical shifts of these carbons fall within the expected

ranges for alkenes and aromatic systems, respectively.[8]

¹⁹F NMR Data: The Fluorine-Specific Probe
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical

environment of the fluorine atom.[9] The chemical shift is highly dependent on the electronic

environment, and coupling to nearby protons provides further structural verification.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 3-Fluoro-4-methylcinnamic acid in

DMSO-d₆

Fluorine
Assignment

Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

Ar-F ~ -115 Doublet of multiplets JF,H2 ≈ 11.0

Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is typically found

between -100 and -130 ppm relative to CFCl₃.[10]

Multiplicity: The primary splitting will be a doublet due to the large ortho coupling to H-2.

Smaller meta couplings to H-5 and the vinylic protons may further broaden the signal into a

doublet of multiplets, confirming its position on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.[6] The spectrum of 3-Fluoro-4-methylcinnamic acid will be dominated by features

characteristic of a carboxylic acid, an alkene, and a substituted aromatic ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
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The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples.

It is crucial to use spectroscopy-grade KBr and to minimize exposure to moisture, as water has

strong IR absorption bands that can obscure the sample spectrum.

Methodology:

Material Preparation: Gently dry spectroscopy-grade potassium bromide (KBr) in an oven at

110°C for 2-3 hours to remove any adsorbed moisture. Allow it to cool in a desiccator.

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of 3-Fluoro-4-
methylcinnamic acid into a very fine powder.

Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly

mix with the sample powder to ensure a homogenous mixture.

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and

apply a pressure of 8-10 tons for approximately 2 minutes.

Pellet Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should

be thin and transparent.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the

spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder

is recorded and automatically subtracted.

Workflow for FT-IR Spectroscopic Analysis

Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Grind 1-2 mg
of Sample

Mix with
~200 mg KBr

Press into
Transparent Pellet

Record Background
Spectrum

Record Sample
Spectrum (4000-400 cm-1)

Background
Subtraction

Identify Characteristic
Absorption Bands Final Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis using the KBr pellet method.
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IR Data: Interpretation and Rationale
The infrared spectrum provides a "fingerprint" of the molecule, with specific absorption bands

corresponding to the vibrational frequencies of its bonds.

Table 4: Predicted FT-IR Absorption Frequencies for 3-Fluoro-4-methylcinnamic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~3050 C-H stretch Aromatic & Vinylic

~2950 C-H stretch Methyl (-CH₃)

~1690 C=O stretch Conjugated Carboxylic Acid

~1630 C=C stretch Alkene

1600, 1450 C=C stretch Aromatic Ring

~1250 C-O stretch Carboxylic Acid

~1100 C-F stretch Aryl-Fluoride

980 C-H bend (out-of-plane) trans-Alkene

O-H Stretch: The hallmark of a carboxylic acid is the extremely broad absorption band in the

3300-2500 cm⁻¹ region, which is due to strong hydrogen bonding between molecules.[6]

C=O Stretch: The carbonyl stretch of the carboxylic acid appears at a lower wavenumber

(~1690 cm⁻¹) than a simple ketone due to conjugation with the alkene and aromatic ring,

which lowers the bond order.[11]

C=C Stretches: Two distinct C=C stretching vibrations are expected: one for the alkene

(~1630 cm⁻¹) and weaker bands for the aromatic ring.[11]

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in

the 1100-1250 cm⁻¹ region.
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trans-Alkene Bend: The out-of-plane C-H bend around 980 cm⁻¹ is characteristic of a trans-

disubstituted alkene and serves as a good confirmation of the stereochemistry seen in the ¹H

NMR.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation

analysis, offers corroborating evidence for its structure. Electron Ionization (EI) is a common

technique that provides a detailed fragmentation pattern.

Experimental Protocol: Mass Spectrometry (EI-MS)
Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for a solid or after passing through a gas chromatograph

(GC-MS).

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance

versus m/z.

Workflow for Mass Spectrometry Analysis
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Caption: General workflow for Electron Ionization Mass Spectrometry.

MS Data: Interpretation and Rationale
The molecular formula of 3-Fluoro-4-methylcinnamic acid is C₁₀H₉FO₂. The expected

monoisotopic mass is approximately 180.0587 g/mol .

Table 5: Predicted Mass Spectrometry Data for 3-Fluoro-4-methylcinnamic acid

m/z Ion Identity
Rationale for
Fragmentation

180 [M]⁺ Molecular Ion

163 [M - OH]⁺ Loss of a hydroxyl radical

135 [M - COOH]⁺

Loss of the carboxylic acid

group (formyl radical followed

by CO)

122 [C₈H₇F]⁺
Fragment corresponding to

fluoromethylstyrene

91 [C₇H₇]⁺

Tropylium ion (common

fragment for toluene

derivatives)

Molecular Ion ([M]⁺): The peak at m/z 180 corresponds to the intact molecule with one

electron removed. Its presence confirms the molecular weight.

Key Fragments: The fragmentation pattern is logical for the proposed structure. The loss of

the hydroxyl group (-17) and the entire carboxyl group (-45) are common fragmentation

pathways for carboxylic acids. The presence of a fragment at m/z 122 would correspond to

the fluoromethylstyrenyl cation, further confirming the substitution pattern on the aromatic

ring.
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Integrated Spectroscopic Analysis: A Cohesive
Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. Each method provides a piece of the structural puzzle, and together they offer

definitive proof of the molecular identity of 3-Fluoro-4-methylcinnamic acid.

Mass Spectrometry establishes the molecular formula (C₁₀H₉FO₂) with a molecular weight of

180 g/mol .

FT-IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid

(broad O-H, C=O stretch), a trans-alkene (C=C stretch, C-H oop bend), a substituted

aromatic ring, and a C-F bond.

NMR Spectroscopy provides the complete structural map.

¹H NMR confirms the trans stereochemistry of the alkene and shows the proton

connectivity on the 3,4-disubstituted aromatic ring.

¹⁹F NMR confirms the presence and electronic environment of the single fluorine atom.

¹³C NMR, through characteristic C-F coupling constants, definitively places the fluorine at

the C-3 position and the methyl group at C-4, completing the structural elucidation.

This comprehensive and multi-faceted spectroscopic approach provides an unassailable

confirmation of the structure of 3-Fluoro-4-methylcinnamic acid, demonstrating a robust and

reliable methodology for the characterization of novel compounds in a research and

development setting.
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